2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-4-nitrobenzamide
Overview
Description
2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-4-nitrobenzamide is an organic compound that belongs to the class of phenylmorpholines This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-4-nitrobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The process begins with the reaction of 2-chloro-5-(trifluoromethyl)aniline with morpholine in the presence of a suitable base such as potassium carbonate.
Nitration: The intermediate product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-4-nitrobenzamide undergoes various types of chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Zinc, ammonium formate
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-4-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide
- 2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide
- 2-(5-chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]}
Uniqueness
2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O4/c19-14-10-12(25(27)28)2-3-13(14)17(26)23-15-9-11(18(20,21)22)1-4-16(15)24-5-7-29-8-6-24/h1-4,9-10H,5-8H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQQRKDPJAAPIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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